
5-acetamido-3,4-diacetoxy-6-(benzyloxy)tetrahydro-2H-pyran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-acetamido-3,4-diacetoxy-6-(benzyloxy)tetrahydro-2H-pyran-2-carboxylic acid” belongs to the class of organic compounds known as acetamides . It is also referred to as (2R,3R,4R,5R,6R)-5-acetamido-2-(acetoxymethyl)-6-((2-(2-(benzyloxycarbonylamino)ethoxy)ethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate .
Molecular Structure Analysis
The molecular formula of this compound is C26H36N2O12 . The InChI code is 1S/C28H40N2O11/c1-18(31)30-24-26(40-21(4)34)25(39-20(3)33)23(17-37-19(2)32)41-27(24)36-15-11-6-5-10-14-29-28(35)38-16-22-12-8-7-9-13-22/h7-9,12-13,23-27H,5-6,10-11,14-17H2,1-4H3,(H,29,35)(H,30,31)/t23-,24-,25+,26-,27-/m1/s1 .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 723.1±60.0 °C and its predicted density is 1.28±0.1 g/cm3 . The pKa is predicted to be 12.01±0.46 .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
One significant area of application involves the synthesis of sialidase inhibitors related to zanamivir, where derivatives of the pyran carboxylic acid, similar to the one , showed inhibitory activity against influenza virus sialidase. These compounds demonstrated marked selectivity for influenza A sialidase, highlighting their potential in antiviral research (Smith et al., 1999).
Chemical Synthesis and Antiallergic Properties
Further research has explored the chemical synthesis of complex sugars and their antiallergic properties. For instance, derivatives of pyran and pyridinone carboxylic acids synthesized from similar compounds were examined for their ability to inhibit rat passive cutaneous anaphylaxis. Some derivatives displayed significant anaphylactic activities, indicating their potential in developing antiallergic therapeutic agents (Philipp et al., 1980).
Electrochemical Oxidation in Organic Synthesis
In the realm of organic synthesis, the related 4-acetamido derivative has been used as a mediator in the electrochemical oxidation of alcohols and aldehydes to carboxylic acids. This method proves advantageous in converting various substrates to carboxylic acids under mild conditions, offering an alternative to traditional oxidative methods (Rafiee et al., 2018).
Supramolecular Chemistry
Another intriguing application involves the study of crystal structures and supramolecular behavior of monosubstituted salicylic acids, including derivatives similar to the compound . These studies reveal varied supramolecular arrangements and provide insights into the interactions governing crystal packing, which is vital for designing materials with specific properties (Montis et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO9/c1-10(21)20-14-15(27-11(2)22)16(28-12(3)23)17(18(24)25)29-19(14)26-9-13-7-5-4-6-8-13/h4-8,14-17,19H,9H2,1-3H3,(H,20,21)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLLGMCNJIJRLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)C(=O)O)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
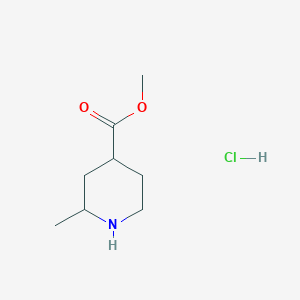
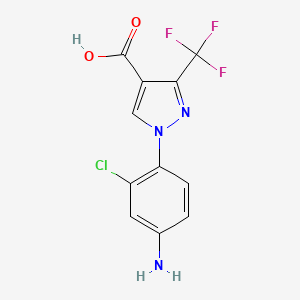
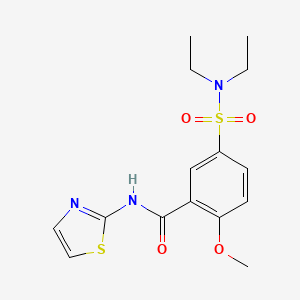
![Benzyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2945037.png)
![2-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-propionic acid](/img/structure/B2945038.png)




![N-(3-chlorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2945049.png)
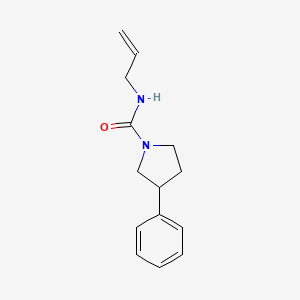

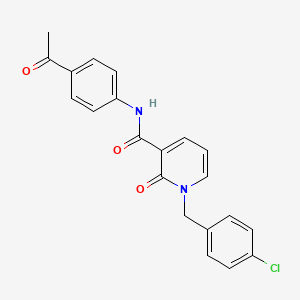
![ethyl N-[1-[(2-chloro-3-pyridyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B2945054.png)
